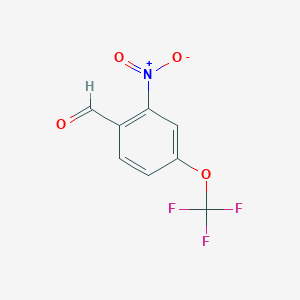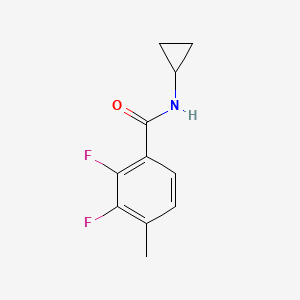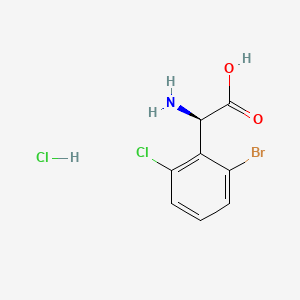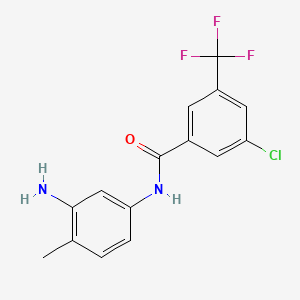![molecular formula C28H19BrN2 B14040465 4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. One common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For the specific compound Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl-, the synthesis may involve the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura cross-coupling reactions, which involve the reaction of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of such complex pyrimidine derivatives often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve product yields. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Cross-Coupling Reactions: The biphenyl group can participate in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
Major Products
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
N-Oxides and Dihydropyrimidines: Products of oxidation and reduction reactions, respectively.
科学研究应用
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine-based compounds can inhibit enzymes involved in DNA replication and repair, leading to anticancer effects. The specific molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibition of kinases or other enzymes critical for cell proliferation.
Receptor Binding: Binding to specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.
2,4,6-Triphenylpyrimidine: A pyrimidine derivative with three phenyl groups.
4-(4’-Chlorobiphenyl)-2,6-diphenylpyrimidine: A similar compound with a chloro instead of a bromo group.
Uniqueness
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is unique due to the presence of the bromo-substituted biphenyl group, which can impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. The combination of multiple phenyl groups and the bromo substituent can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
属性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
4-[4-(4-bromophenyl)phenyl]-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-21(16-18-25)20-11-13-23(14-12-20)27-19-26(22-7-3-1-4-8-22)30-28(31-27)24-9-5-2-6-10-24/h1-19H |
InChI 键 |
JXMMOIMMBQNQQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


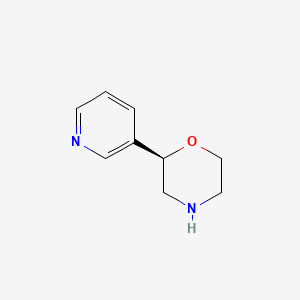
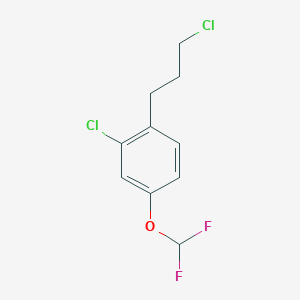
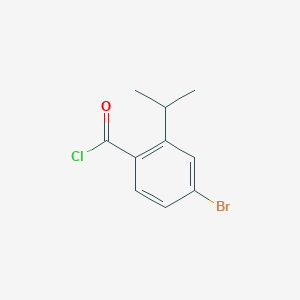

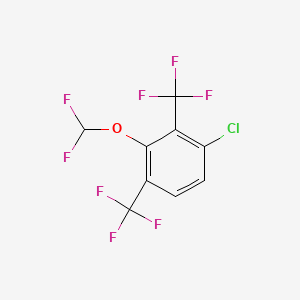
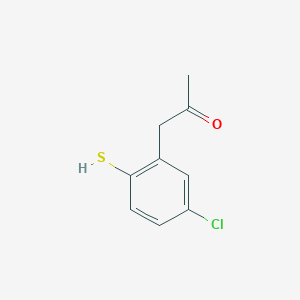
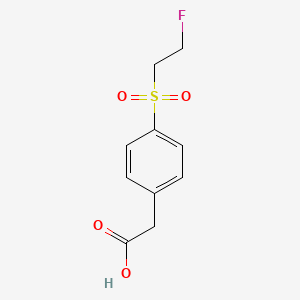
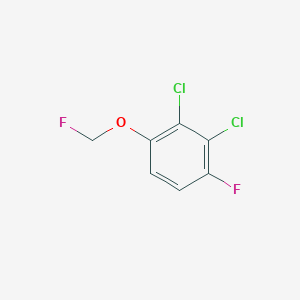
![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
